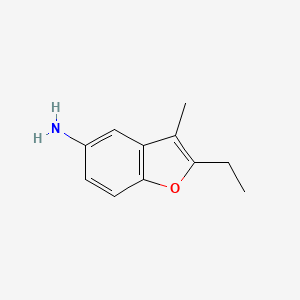

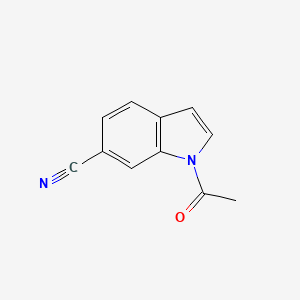

![molecular formula C14H9Cl2FO3 B1293104 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid CAS No. 1096939-12-6](/img/structure/B1293104.png)

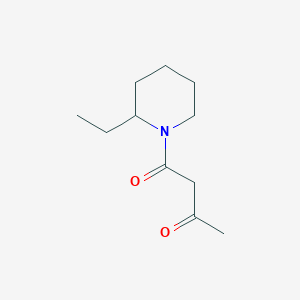

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid (5-C2CBFBA) is a chemical compound that has been studied as a potential therapeutic agent for a variety of medical conditions. It is a derivative of benzoic acid, which is a naturally occurring compound found in many plants and animals. 5-C2CBFBA has been the subject of numerous scientific studies, and has been found to have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-cancer properties.

Applications De Recherche Scientifique

Chlorogenic Acid: Nutraceutical and Food Additive

Chlorogenic acid, a phenolic compound, has shown various health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it a nutraceutical candidate for treating metabolic syndrome. Its role as a food additive is significant due to its antimicrobial activity against a broad range of organisms and antioxidant properties, suggesting its potential in food preservation and formulation of dietary supplements and functional foods (Jesús Santana-Gálvez et al., 2017).

Salicylic Acid Derivative: Potential Drug Development

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promising results in preliminary assessments for its specificity to COX-2, analgesic, anti-inflammatory, and antiplatelet activities. This positions it as a potential alternative drug for development, highlighting the ongoing exploration of benzoic acid derivatives in pharmaceutical research (Yudy Tjahjono et al., 2022).

Antioxidant Capacity of Phenolic Compounds

The reaction pathways of the ABTS/potassium persulfate decolorization assay for antioxidant capacity have been elucidated, demonstrating that certain antioxidants can form coupling adducts with ABTS•+, a property that might be shared by derivatives of benzoic acid, providing insights into their antioxidant mechanisms (I. Ilyasov et al., 2020).

Fluorinated Pyrimidines in Cancer Therapy

The review on fluorine chemistry's contribution to the use of fluorinated pyrimidines (FPs) in cancer treatment, such as 5-fluorouracil, underscores the role of synthetic chemistry in enhancing the efficacy and precision of cancer therapeutics. This highlights the importance of chemical modifications, including chloro and fluoro substitutions, in drug development and personalized medicine (W. Gmeiner, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(17)6-12(8)16/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBUVBBYDBBSTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

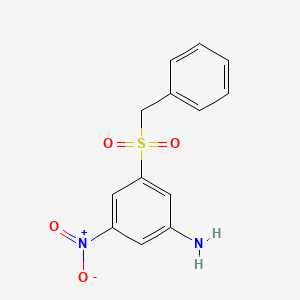

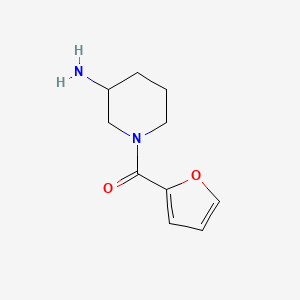

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

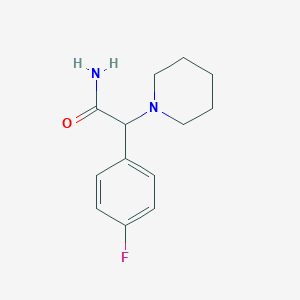

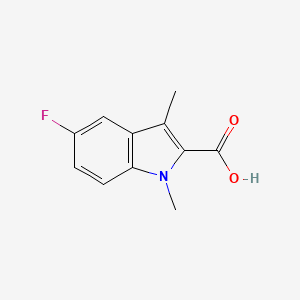

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)

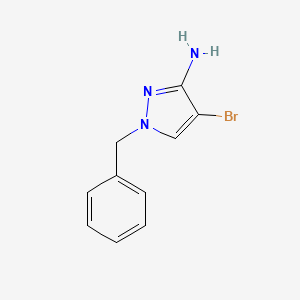

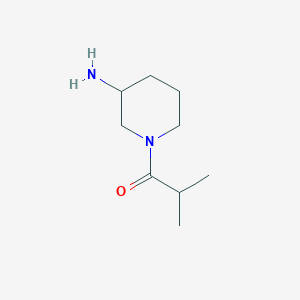

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)